![molecular formula C10H18BrNO2 B1376028 tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate CAS No. 1420859-80-8](/img/structure/B1376028.png)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C10H18BrNO2 . It is a solid or semi-solid or lump or liquid substance .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate” were not found in the search results, a related compound, “tert-butyl 3- (2-hydroxyethyl)azetidine-1-carboxylate”, can be synthesized using carbon tetrabromide and triphenylphosphine in dichloromethane .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 . The molecular weight of the compound is 264.16 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.16 g/mol . It has a topological polar surface area of 29.5 Ų . The compound has a rotatable bond count of 4 . It has a complexity of 207 . The compound should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Diastereoselective Alkylation
Tayama, Nishio, and Kobayashi (2018) explored the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters using tert-butyl ester substrates. Their method significantly improved the yields and diastereoselectivities of α-alkylated products, showcasing the potential of using tert-butyl ester derivatives in optically active azetidine-2-carboxylic acid ester production (Tayama, Nishio, & Kobayashi, 2018).
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Sajjadi and Lubell (2008) demonstrated the synthesis of azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains, utilizing tert-butyl ester derivatives. This research contributes to the development of tools for studying peptide activity and conformation influence (Sajjadi & Lubell, 2008).
Synthesis of Novel Bifunctional Compounds
Meyers et al. (2009) reported the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl azetidine derivatives, demonstrating its utility in creating novel compounds with potential applications in pharmaceutical research (Meyers et al., 2009).
Generation of Protected 3-Haloazetidines
Ji, Wojtas, and Lopchuk (2018) developed a method for creating protected 3-haloazetidines, widely used in medicinal chemistry. This technique includes the synthesis of azetidine-3-carboxylic acid derivatives, demonstrating the importance of tert-butyl ester in the generation of these valuable intermediates (Ji, Wojtas, & Lopchuk, 2018).
Silylmethyl-substituted Azetidine Derivatives
Yadav and Sriramurthy (2005) studied silylmethyl-substituted azetidine derivatives, highlighting their potential in cycloaddition reactions. This research underscores the versatility of tert-butyl derivatives in organic synthesis (Yadav & Sriramurthy, 2005).
Investigative Anticancer Agent Synthesis
Deschamps, Cannizzo, and Straessler (2013) explored the structural characteristics of 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine and its derivative, an investigative anticancer agent. The transformation of the azetidine ring in these compounds provides valuable insight into the potential medical applications of tert-butyl azetidine derivatives (Deschamps, Cannizzo, & Straessler, 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCAWEYWTGJUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1420859-80-8 | |
Record name | tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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